molecular formula C12H11ClN2O2S3 B11985201 Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate

Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate

Cat. No.: B11985201
M. Wt: 346.9 g/mol
InChI Key: CPUHGNDDKKRFAR-UHFFFAOYSA-N
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Description

Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate is a chemical compound with the molecular formula C12H11ClN2O2S3 and a molecular weight of 346.879 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate can be compared with other similar compounds, such as:

These compounds share similar structures but differ in the substituents on the benzyl group, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific chlorobenzyl substitution, which may confer distinct reactivity and biological activity.

Properties

Molecular Formula

C12H11ClN2O2S3

Molecular Weight

346.9 g/mol

IUPAC Name

methyl 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C12H11ClN2O2S3/c1-17-10(16)7-19-12-15-14-11(20-12)18-6-8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3

InChI Key

CPUHGNDDKKRFAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl

Origin of Product

United States

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